3,5-dibromo-2-hydrazino-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

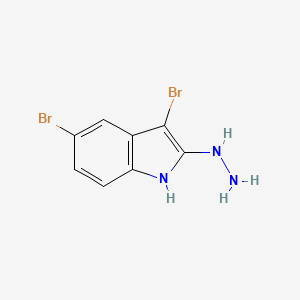

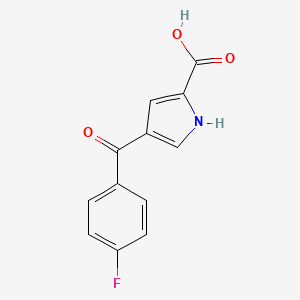

3,5-dibromo-2-hydrazino-1H-indole is a chemical compound with the molecular formula C8H7Br2N3 . It belongs to the indole family and has a molecular weight of 304.97 . It is a solid substance with a melting point of over 230 degrees Celsius .

Molecular Structure Analysis

The molecular structure of 3,5-dibromo-2-hydrazino-1H-indole consists of an indole moiety, which is a pyrrole ring fused to benzene, substituted with two bromine atoms and a hydrazino group . The exact structure can be represented by the SMILES notation: C1=CC2=C (C=C1Br)C (=C (N2)NN)Br .Physical And Chemical Properties Analysis

3,5-dibromo-2-hydrazino-1H-indole is a solid substance with a melting point of over 230 degrees Celsius . It has a molecular weight of 304.97 and a molecular formula of C8H7Br2N3 .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

The anticancer activity of indole derivatives is another area of interest . They could potentially be used in the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . Their ability to bind with high affinity to multiple receptors could be helpful in developing new useful derivatives for HIV treatment.

Antioxidant Activity

The antioxidant activity of indole derivatives is another promising application . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This could potentially be applied in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . This could lead to the development of new therapeutic agents for this disease.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties . This could potentially be applied in the treatment of diabetes.

Safety and Hazards

Propiedades

IUPAC Name |

(3,5-dibromo-1H-indol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2N3/c9-4-1-2-6-5(3-4)7(10)8(12-6)13-11/h1-3,12-13H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSADBGSTWXKQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594824 |

Source

|

| Record name | 3,5-Dibromo-2-hydrazinyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-2-hydrazino-1H-indole | |

CAS RN |

937604-20-1 |

Source

|

| Record name | 3,5-Dibromo-2-hydrazinyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)